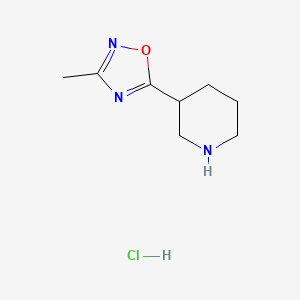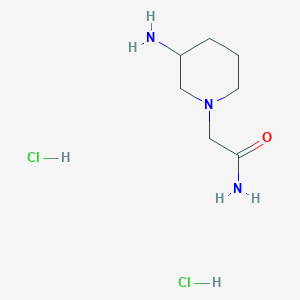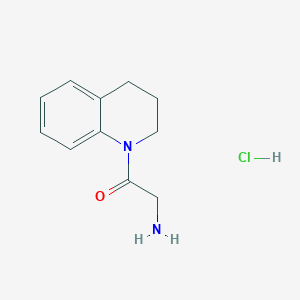
1-(4-フルオロフェニル)-1H-1,3-ベンゾジアゾール-2-アミン
概要
説明
“1-(4-fluorophenyl)-1H-1,3-benzodiazol-2-amine” is a compound that contains a benzodiazole ring, which is a type of heterocyclic aromatic organic compound . This compound also has a fluorophenyl group attached to it, which could potentially influence its physical and chemical properties .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reaction conditions and the other reactants involved. The benzodiazole and fluorophenyl groups could potentially undergo various organic reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzodiazole and fluorophenyl groups could potentially affect its solubility, melting point, boiling point, and other properties .科学的研究の応用
N,N-二置換ピペラジン誘導体の合成
1-(4-フルオロフェニル)-1H-1,3-ベンゾジアゾール-2-アミン: は、N,N-二置換ピペラジン化合物の合成に使用されます。これらの誘導体は、抗精神病薬や抗うつ薬などの薬理学的活性を持つ可能性があるため、注目されています。フルオロフェニル基は、これらの化合物の標的受容体への結合親和性に貢献しています .
鎮静薬および睡眠薬の開発
ニアパラジンの主要代謝物として、この化合物は鎮静薬および睡眠薬の開発に役割を果たしています。その構造活性相関(SAR)は、これらの治療薬の有効性を高め、副作用を軽減するために研究されています .
Safety and Hazards
将来の方向性
作用機序
Target of Action
The compound 1-(4-fluorophenyl)-1H-1,3-benzodiazol-2-amine is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.
Mode of Action
Indole derivatives, to which this compound belongs, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with its targets leading to various changes at the molecular level.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
生化学分析
Biochemical Properties
1-(4-fluorophenyl)-1H-1,3-benzodiazol-2-amine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various endogenous and exogenous substances. The interaction with cytochrome P450 can lead to either inhibition or activation of the enzyme, depending on the specific isoform and the context of the reaction. Additionally, 1-(4-fluorophenyl)-1H-1,3-benzodiazol-2-amine can bind to proteins such as albumin, affecting its transport and distribution within the body .
Cellular Effects
The effects of 1-(4-fluorophenyl)-1H-1,3-benzodiazol-2-amine on cellular processes are diverse and can vary depending on the cell type and the concentration of the compound. In cancer cells, this compound has been observed to induce apoptosis by activating caspase pathways and increasing the expression of pro-apoptotic genes. In neuronal cells, 1-(4-fluorophenyl)-1H-1,3-benzodiazol-2-amine can modulate neurotransmitter release by interacting with receptors and ion channels, thereby influencing cell signaling pathways and synaptic plasticity . Furthermore, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in ATP production and oxidative stress levels.
Molecular Mechanism
At the molecular level, 1-(4-fluorophenyl)-1H-1,3-benzodiazol-2-amine exerts its effects through a variety of mechanisms. One of the primary mechanisms involves the binding of the compound to specific receptors or enzymes, leading to conformational changes that either enhance or inhibit their activity. For example, the binding of 1-(4-fluorophenyl)-1H-1,3-benzodiazol-2-amine to GABA receptors can result in the modulation of ion channel activity, affecting neuronal excitability . Additionally, this compound can act as an allosteric modulator, altering the binding affinity of other ligands to their respective receptors. Changes in gene expression can also occur as a result of the interaction of 1-(4-fluorophenyl)-1H-1,3-benzodiazol-2-amine with transcription factors or epigenetic modifiers.
Temporal Effects in Laboratory Settings
The stability and degradation of 1-(4-fluorophenyl)-1H-1,3-benzodiazol-2-amine in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with a half-life that allows for sustained biological activity over extended periods . Degradation products can form over time, potentially leading to altered biological effects. Long-term exposure to 1-(4-fluorophenyl)-1H-1,3-benzodiazol-2-amine in in vitro and in vivo studies has demonstrated cumulative effects on cellular function, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 1-(4-fluorophenyl)-1H-1,3-benzodiazol-2-amine in animal models are dose-dependent, with varying outcomes observed at different concentrations. At low doses, this compound can exhibit therapeutic effects, such as anti-inflammatory and neuroprotective activities . At higher doses, toxic effects can occur, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where a specific concentration of 1-(4-fluorophenyl)-1H-1,3-benzodiazol-2-amine is required to elicit a biological response, beyond which adverse effects become more pronounced.
Metabolic Pathways
1-(4-fluorophenyl)-1H-1,3-benzodiazol-2-amine is involved in several metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450 and monoamine oxidase . These interactions can lead to the formation of metabolites that may have distinct biological activities compared to the parent compound. The metabolic flux of 1-(4-fluorophenyl)-1H-1,3-benzodiazol-2-amine can influence the levels of various metabolites, impacting cellular processes such as energy production and detoxification.
Transport and Distribution
The transport and distribution of 1-(4-fluorophenyl)-1H-1,3-benzodiazol-2-amine within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by efflux transporters, affecting its intracellular concentration and localization. Additionally, binding to plasma proteins such as albumin can influence the distribution of 1-(4-fluorophenyl)-1H-1,3-benzodiazol-2-amine within the body, impacting its bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of 1-(4-fluorophenyl)-1H-1,3-benzodiazol-2-amine is a key determinant of its activity and function . This compound can be targeted to specific cellular compartments, such as the mitochondria or the nucleus, through the presence of targeting signals or post-translational modifications. The localization of 1-(4-fluorophenyl)-1H-1,3-benzodiazol-2-amine within these compartments can influence its interactions with biomolecules and its overall biological effects.
特性
IUPAC Name |
1-(4-fluorophenyl)benzimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3/c14-9-5-7-10(8-6-9)17-12-4-2-1-3-11(12)16-13(17)15/h1-8H,(H2,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEAOFTBZFMMLGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2C3=CC=C(C=C3)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl[(1-phenyl-1H-pyrazol-3-yl)methyl]amine hydrochloride](/img/structure/B1521523.png)
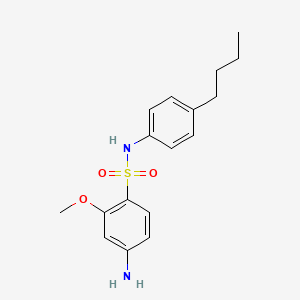
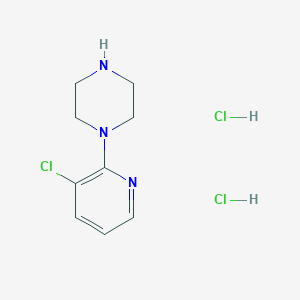



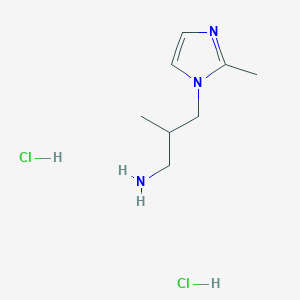
![4-{[2-(4-Methylphenyl)-2-oxoethyl]amino}butanoic acid hydrochloride](/img/structure/B1521531.png)
![methyl[3-(1-methyl-5-phenyl-1H-pyrazol-3-yl)propyl]amine dihydrochloride](/img/structure/B1521532.png)
![2-bromo-7-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1521536.png)
